molecular formula C10H12NO3P B2921352 Dimethyl (3-cyanobenzyl)phosphonate CAS No. 287720-52-9

Dimethyl (3-cyanobenzyl)phosphonate

Cat. No.: B2921352
CAS No.: 287720-52-9
M. Wt: 225.184
InChI Key: QXJONTDJAWIVSY-UHFFFAOYSA-N
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Description

Dimethyl (3-cyanobenzyl)phosphonate is an organic compound with the molecular formula C10H12NO3P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a cyano group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Dimethyl (3-cyanobenzyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphonates.

    Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if exposed or concerned .

Future Directions

While specific future directions for Dimethyl (3-cyanobenzyl)phosphonate are not mentioned in the search results, phosphonates in general have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of focus .

Preparation Methods

Dimethyl (3-cyanobenzyl)phosphonate can be synthesized through several methods. One common synthetic route involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, dimethyl phosphite can react with 3-cyanobenzyl chloride under suitable conditions to yield this compound .

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize various phosphonates, including this compound .

Chemical Reactions Analysis

Dimethyl (3-cyanobenzyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized phosphonates.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dimethyl (3-cyanobenzyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyano group can also participate in various chemical reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Dimethyl (3-cyanobenzyl)phosphonate can be compared with other phosphonate esters, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

3-(dimethoxyphosphorylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJONTDJAWIVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC(=CC=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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